Cas no 174706-21-9 (p-Terphenyl-4,4′′-dithiol)

p-Terphenyl-4,4′′-dithiol structure
p-Terphenyl-4,4′′-dithiol structure
Product Name:p-Terphenyl-4,4′′-dithiol
CAS No:174706-21-9
MF:C18H14S2
MW:294.433762073517
MDL:MFCD15144761
CID:854783
PubChem ID:329762474
Update Time:2025-04-19

p-Terphenyl-4,4′′-dithiol Chemical and Physical Properties

Names and Identifiers

    • p-Terphenyl-4,4′′-dithiol
    • 4-[4-(4-sulfanylphenyl)phenyl]benzenethiol
    • p-Terphenyl-4,4''-dithiol
    • 1,4-Bis(4-mercaptophenyl)benzene
    • CTK8E6381
    • p-Terphenyl-4,4 inverted exclamation marka inverted exclamation marka-dithiol
    • p-Terphenyl-4,4'-dithiol
    • SureCN967694
    • TPDT
    • p-Terphenyl-4,4''-dithiol 96%
    • SCHEMBL967694
    • [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol
    • J-011029
    • DTXSID00622761
    • p-Terphenyl-4,4''-dithiol, 95%
    • 4,4''-dimercapto-1,1':4',1''-terphenyl
    • [1,1':4',1''-Terphenyl]-4,4''-dithiol
    • 174706-21-9
    • HSAKNFPXLQYFIJ-UHFFFAOYSA-N
    • MDL: MFCD15144761
    • Inchi: 1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H
    • InChI Key: HSAKNFPXLQYFIJ-UHFFFAOYSA-N
    • SMILES: SC1C=CC(=CC=1)C1C=CC(=CC=1)C1C=CC(=CC=1)S

Computed Properties

  • Exact Mass: 294.05369279g/mol
  • Monoisotopic Mass: 294.05369279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 2Ų

Experimental Properties

  • Melting Point: 294-299 °C

p-Terphenyl-4,4′′-dithiol Security Information

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